![molecular formula C17H17FN4O3 B7641495 3-(6-fluoro-1H-indol-3-yl)-2-(2-pyrazol-1-ylpropanoylamino)propanoic acid](/img/structure/B7641495.png)
3-(6-fluoro-1H-indol-3-yl)-2-(2-pyrazol-1-ylpropanoylamino)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(6-fluoro-1H-indol-3-yl)-2-(2-pyrazol-1-ylpropanoylamino)propanoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In
Mécanisme D'action
The mechanism of action of 3-(6-fluoro-1H-indol-3-yl)-2-(2-pyrazol-1-ylpropanoylamino)propanoic acid is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to activate certain signaling pathways that are involved in apoptosis.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth and proliferation of cancer cells, and activate certain signaling pathways that are involved in apoptosis. It has also been studied for its potential use in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 3-(6-fluoro-1H-indol-3-yl)-2-(2-pyrazol-1-ylpropanoylamino)propanoic acid is its potent anti-tumor activity. This makes it a promising candidate for the development of new cancer drugs. However, one of the limitations for lab experiments is that the compound is difficult to synthesize and purify.
Orientations Futures
There are many future directions for research on 3-(6-fluoro-1H-indol-3-yl)-2-(2-pyrazol-1-ylpropanoylamino)propanoic acid. One area of interest is in the development of new cancer drugs based on this compound. Another area of research is in the study of the compound's potential use in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its biochemical and physiological effects.
Méthodes De Synthèse
The synthesis of 3-(6-fluoro-1H-indol-3-yl)-2-(2-pyrazol-1-ylpropanoylamino)propanoic acid involves a multi-step process. The first step is the synthesis of 6-fluoroindole, which is then reacted with 2-bromoacetic acid to form 6-fluoro-1H-indole-3-carboxylic acid. This acid is then reacted with 2-pyrazol-1-ylpropanoic acid to form the final product, this compound.
Applications De Recherche Scientifique
The potential applications of 3-(6-fluoro-1H-indol-3-yl)-2-(2-pyrazol-1-ylpropanoylamino)propanoic acid are vast and varied. One of the most promising areas of research is in the development of new drugs for the treatment of cancer. Studies have shown that this compound has potent anti-tumor activity and can induce apoptosis in cancer cells. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
3-(6-fluoro-1H-indol-3-yl)-2-(2-pyrazol-1-ylpropanoylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O3/c1-10(22-6-2-5-20-22)16(23)21-15(17(24)25)7-11-9-19-14-8-12(18)3-4-13(11)14/h2-6,8-10,15,19H,7H2,1H3,(H,21,23)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZTUOFJIHHZOOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CNC2=C1C=CC(=C2)F)C(=O)O)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.